molecular formula C35H37BN2O2 B11771699 1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate

1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate

Cat. No.: B11771699
M. Wt: 528.5 g/mol
InChI Key: NWHIILWDTYZIBX-UHFFFAOYSA-N
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Description

1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate is a complex organic compound that combines a pyridinium ion with a tetraphenylborate anion

Preparation Methods

The synthesis of 1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate typically involves the reaction of 1-(Diethylcarbamoyl)-4-methoxypyridine with sodium tetraphenylborate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under ambient conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinium ion can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., acetonitrile, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction yields.

Scientific Research Applications

1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

    Industry: The compound is used in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium tetraphenylborate can be compared with other similar compounds, such as:

    Tetraphenylborate salts: These compounds share the tetraphenylborate anion but differ in the cationic part, leading to variations in their chemical properties and applications.

    Pyridinium salts: These compounds have a pyridinium ion similar to 1-(Diethylcarbamoyl)-4-methoxypyridin-1-ium but differ in the substituents attached to the pyridine ring.

Properties

Molecular Formula

C35H37BN2O2

Molecular Weight

528.5 g/mol

IUPAC Name

N,N-diethyl-4-methoxypyridin-1-ium-1-carboxamide;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C11H17N2O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-12(5-2)11(14)13-8-6-10(15-3)7-9-13/h1-20H;6-9H,4-5H2,1-3H3/q-1;+1

InChI Key

NWHIILWDTYZIBX-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CC)C(=O)[N+]1=CC=C(C=C1)OC

Origin of Product

United States

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